molecular formula C22H15Cl2N3O3 B12008635 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 618444-18-1

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12008635
CAS No.: 618444-18-1
M. Wt: 440.3 g/mol
InChI Key: WXKAMHCTKMWSCZ-UHFFFAOYSA-N
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Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a quinazolinone-derived acetamide compound with a molecular formula of C₂₂H₁₆Cl₂N₃O₃ and a CAS registry number of 618444-18-1 . Its structure features a 6,8-dichloro-substituted quinazolin-4-one core linked to a 4-phenoxyphenyl group via an acetamide bridge. This compound is part of a broader class of quinazolinone derivatives investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

CAS No.

618444-18-1

Molecular Formula

C22H15Cl2N3O3

Molecular Weight

440.3 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H15Cl2N3O3/c23-14-10-18-21(19(24)11-14)25-13-27(22(18)29)12-20(28)26-15-6-8-17(9-7-15)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28)

InChI Key

WXKAMHCTKMWSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms at the 6 and 8 positions can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the acetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Antitumor Activity : Preliminary studies suggest that 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its interaction with specific cellular pathways involved in cancer progression has been noted in several studies.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential applications in treating bacterial infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Early research indicates that this compound may modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. It could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Case Studies

  • Case Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline, including this compound, exhibited potent cytotoxic effects against breast cancer cell lines. The study highlighted the importance of the dichloro substitutions in enhancing biological activity.
  • Case Study on Antimicrobial Properties : Research conducted by a team at a prominent university found that this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the need for further investigation into its mechanism and potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds in this class may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinazolinone-Acetamide Derivatives

Compound Name Substituents (Quinazolinone) Acetamide-Attached Group Molecular Formula Key Biological Activity Source
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide (Target) 6,8-Cl 4-Phenoxyphenyl C₂₂H₁₆Cl₂N₃O₃ Under investigation (hypothetical)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (V9) H (2-phenyl) Ethylamino C₁₈H₁₈N₄O₂ Analgesic/anti-inflammatory
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide 6-Cl, 2-CH₃ Phenyl C₁₇H₁₄ClN₃O₂ InhA inhibition (anti-TB)
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide 6,8-Cl 2,3-Dichlorophenyl C₁₆H₉Cl₄N₃O₂ Not reported
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (10a) 2-CH₃ Phenyl C₁₇H₁₅N₃O₂ Anticancer (synthetic intermediate)

Pharmacological Activity Comparison

Anti-Inflammatory and Analgesic Activity

  • Target Compound: No direct activity data are available. The 4-phenoxyphenyl group may enhance lipophilicity, improving membrane permeability compared to V9’s ethylamino group .
  • V9 : Demonstrated superior anti-inflammatory activity to diclofenac in rodent models, with an ED₅₀ of 28.7 mg/kg (vs. 32.4 mg/kg for diclofenac) .

Enzyme Inhibition

  • InhA Inhibition: The 6-chloro-2-methyl derivative () showed potent inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), with an IC₅₀ of 1.2 µM. The target compound’s 6,8-dichloro substitution may sterically hinder enzyme binding, reducing efficacy compared to mono-chloro analogs .
  • Antioxidant Activity : Coumarin-acetamide hybrids () outperformed ascorbic acid in radical scavenging assays. The target compound lacks the coumarin moiety, which is critical for antioxidant activity in these analogs .

Structure-Activity Relationships (SAR)

Methyl groups (e.g., 2-CH₃ in 10a) improve metabolic stability but lower potency compared to halogenated derivatives .

Acetamide-Attached Groups: 4-Phenoxyphenyl (target): Enhances aromatic stacking interactions in biological targets. 2,3-Dichlorophenyl (): Increases halogen bonding but may elevate toxicity risks .

Biological Activity

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C16H14Cl2N2O2
Molecular Weight 367.20 g/mol
CAS Number 618443-59-7
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Quinazolinone Core: This is achieved through cyclization of anthranilic acid derivatives with appropriate reagents.
  • Chlorination: Chlorine atoms are introduced at the 6 and 8 positions using chlorinating agents such as phosphorus pentachloride.
  • Acetamide Formation: The final step involves reacting the dichloroquinazolinone with a phenoxy-substituted aniline to form the acetamide derivative.

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis. Studies have shown that related compounds can effectively target tumor cell lines such as A549 (lung cancer) and C6 (glioma) through MTT assays and acridine orange staining techniques .

Antimicrobial Properties

Quinazolinones have also been investigated for their antimicrobial activities:

  • Activity Spectrum: Compounds in this class have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Case Studies

  • Anticancer Evaluation:
    • A study evaluated similar quinazolinone derivatives against A549 and C6 cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis .
  • Enzyme Inhibition:
    • Research has identified quinazolinone derivatives as inhibitors of key enzymes involved in cancer progression. This includes targeting the enoyl-acyl carrier protein reductase (InhA), which plays a crucial role in fatty acid biosynthesis in Mycobacterium tuberculosis .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors involved in cellular processes:

  • Enzyme Inhibition: The compound may act as a competitive inhibitor, occupying the active site of enzymes crucial for cancer cell metabolism.

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